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Aurovertin is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent and
specific inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme
complex of the oxidative phosphorylation pathway in mitochondria. This property makes
aurovertin an invaluable tool for studying the intricate mechanisms of mitochondrial coupling,
the process that links electron transport to ATP synthesis.

Aurovertin exhibits a distinct mechanism of action as a mixed, noncompetitive inhibitor of the
F1Fo-ATPase.[1][2][3] It preferentially inhibits ATP synthesis over ATP hydrolysis, allowing
researchers to dissect these two opposing functions of the enzyme.[1][3] The inhibitor binds to
the B-subunits within the F1 domain of the ATP synthase.[1][3] Structural studies have revealed
that aurovertin binds at two equivalent sites in the BTP and BE subunits, located in a cleft
between the nucleotide-binding and C-terminal domains. This binding is thought to prevent the
conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis
and, to a lesser extent, ATP hydrolysis.

A key characteristic of aurovertin's inhibitory action on ATP hydrolysis is that it is incomplete,
even at saturating concentrations.[1][3] This suggests that the enzyme retains some residual
hydrolytic activity in the presence of the inhibitor. This differential effect on ATP synthesis and
hydrolysis makes aurovertin a powerful tool to investigate the coupling efficiency of

mitochondria and to study the conformational dynamics of the F1Fo-ATPase during catalysis.
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By using aurovertin, researchers can:

Determine the degree of coupling between the respiratory chain and ATP synthesis.

Investigate the kinetics of both the forward (synthesis) and reverse (hydrolysis) reactions of
the F1Fo-ATPase.

Probe the conformational changes of the enzyme during its catalytic cycle.

Screen for compounds that modulate mitochondrial coupling and ATP synthesis.

These studies are crucial for understanding the pathophysiology of mitochondrial diseases and
for the development of novel therapeutics targeting mitochondrial function.

Quantitative Data

The inhibitory potency of aurovertin on the F1Fo-ATPase has been quantified in various
experimental systems. The following tables summarize key kinetic parameters.

Table 1: Inhibition Constants (Ki) of Aurovertin for Bovine Heart F1Fo-ATPase

Activity Substrate Ki (nM) Inhibition Type Reference

: 16 (Ki(E)), 25 .
ATP Synthesis ADP ) Mixed [3]
(KIi(ES))

_ 950 (Ki(E)), 120 Mixed,
ATP Hydrolysis ATP ] N [3]
(Ki(ES)) Noncompetitive

Ki(E) refers to the inhibitor binding to the free enzyme, and Ki(ES) refers to the inhibitor binding
to the enzyme-substrate complex.

Table 2: Binding Characteristics of Aurovertin to F1-ATPase
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System Parameter Value Conditions Reference

2 molecules of

Bovine Heart o _ Low substrate
) ) Stoichiometry aurovertin per ) [1]
Mitochondria concentration
F1-ATPase
E. coli F1-
Kd ~1 pM -
ATPase

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing aurovertin to study
mitochondrial coupling.

Protocol 1: Measurement of ATP Hydrolysis Inhibition by
Aurovertin in Submitochondrial Particles (SMPs)

This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolysis
activity of F1Fo-ATPase in SMPs and its inhibition by aurovertin. The production of ADP is
coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340
nm.

Materials:

Submitochondrial particles (SMPs) from bovine heart mitochondria
o Assay Buffer: 50 mM Tris-HCI (pH 7.5), 50 mM KCI, 2 mM MgClI2
e ATP solution (100 mM)

e NADH solution (10 mM)

e Phosphoenolpyruvate (PEP) solution (50 mM)

e Pyruvate kinase (PK) solution (1000 units/mL)

e Lactate dehydrogenase (LDH) solution (1000 units/mL)
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e Aurovertin stock solution (1 mM in DMSO)

e DMSO (vehicle control)

e Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:

e Prepare the assay mixture by adding the following components to a cuvette (final volume of
1 mL):

[e]

800 pL of Assay Buffer

o

10 pL of NADH solution (final concentration: 0.1 mM)

[¢]

10 pL of PEP solution (final concentration: 0.5 mM)

[¢]

5 uL of PK solution (final concentration: 5 units/mL)

[e]

5 pL of LDH solution (final concentration: 5 units/mL)

o

Desired amount of SMPs (e.g., 20-50 pg of protein)

o Add the desired concentration of aurovertin (or DMSO for control) to the cuvette and
incubate for 5 minutes at room temperature.

« Initiate the reaction by adding 10 uL of ATP solution (final concentration: 1 mM).
e Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

e Calculate the rate of NADH oxidation from the linear portion of the curve using the molar
extinction coefficient of NADH (6220 M~1cm™1).

o To determine the IC50 value, perform the assay with a range of aurovertin concentrations
and plot the percentage of inhibition against the logarithm of the aurovertin concentration.

Protocol 2: Measurement of ATP Synthesis Inhibition by
Aurovertin in Submitochondrial Particles (SMPs)
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This protocol utilizes a coupled spectrophotometric assay to measure ATP synthesis by SMPs.
The production of ATP is coupled to the reduction of NADP+, which is monitored as an increase
in absorbance at 340 nm.

Materials:

o Submitochondrial particles (SMPs) from bovine heart mitochondria

e Assay Buffer: 50 mM Tris-HCI (pH 7.5), 50 mM KCI, 10 mM MgCI2, 10 mM KPi
e ADP solution (50 mM)

o NADP+ solution (20 mM)

e Glucose solution (1 M)

o Hexokinase (HK) solution (500 units/mL)

e Glucose-6-phosphate dehydrogenase (G6PDH) solution (500 units/mL)
e Succinate solution (1 M)

e Aurovertin stock solution (1 mM in DMSO)

e DMSO (vehicle control)

e Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:

o Prepare the assay mixture in a cuvette (final volume of 1 mL):

o

750 pL of Assay Buffer

[¢]

10 pL of NADP+ solution (final concentration: 0.2 mM)

o

10 pL of Glucose solution (final concentration: 10 mM)

[e]

5 pL of HK solution (final concentration: 2.5 units/mL)
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o 5 pL of G6PDH solution (final concentration: 2.5 units/mL)

o Desired amount of SMPs (e.g., 50-100 pg of protein)

Add the desired concentration of aurovertin (or DMSO for control) and incubate for 5
minutes at room temperature.

Add 10 pL of succinate solution (final concentration: 10 mM) to energize the mitochondria.
Initiate the reaction by adding 10 pL of ADP solution (final concentration: 0.5 mM).
Monitor the increase in absorbance at 340 nm for 10-15 minutes.

Calculate the rate of NADP+ reduction from the linear portion of the curve using the molar
extinction coefficient of NADPH (6220 M~cm™1).

Determine the inhibitory effect of aurovertin by comparing the rates in the presence and
absence of the inhibitor.

Protocol 3: Assessing the Effect of Aurovertin on
Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of

aurovertin on mitochondrial oxygen consumption in isolated mitochondria.

Materials:

Isolated mitochondria (e.g., from rat liver or heart)

Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCI2, 60 mM K-lactobionate, 20 mM
taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

Respiratory substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)
ADP solution (50 mM)

Oligomycin solution (1 mg/mL in ethanol)
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e Aurovertin stock solution (1 mM in DMSO)

e High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's
instructions.

e Add 2 mL of Respiration Buffer to the respirometer chamber and allow the signal to stabilize.
e Add isolated mitochondria (e.g., 0.1-0.2 mg/mL).

» Add respiratory substrates to initiate basal respiration (State 2).

e Add a limiting amount of ADP (e.g., 1 mM) to stimulate coupled respiration (State 3).

o After the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4),
add the desired concentration of aurovertin.

o Observe the effect of aurovertin on the State 4 respiration rate. An increase in State 4
respiration would indicate uncoupling.

» To further investigate, after aurovertin addition, add a higher concentration of ADP to assess
the remaining capacity for coupled respiration.

e As a control, at the end of the experiment, add oligomycin (an inhibitor of FO) to inhibit ATP
synthase-linked respiration and determine the residual oxygen consumption (leak
respiration).

Visualizations
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Caption: Mechanism of aurovertin inhibition of F1Fo-ATP synthase.
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Caption: Workflow for measuring ATP hydrolysis inhibition by aurovertin.
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Caption: Workflow for assessing aurovertin's effect on mitochondrial respiration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1171891?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19462418/
https://pubmed.ncbi.nlm.nih.gov/19462418/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1012008/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1012008/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757082/
https://www.benchchem.com/product/b1171891#application-of-aurovertin-in-studying-mitochondrial-coupling
https://www.benchchem.com/product/b1171891#application-of-aurovertin-in-studying-mitochondrial-coupling
https://www.benchchem.com/product/b1171891#application-of-aurovertin-in-studying-mitochondrial-coupling
https://www.benchchem.com/product/b1171891#application-of-aurovertin-in-studying-mitochondrial-coupling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1171891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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